Cas no 18636-32-3 (Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl-)
![Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl- structure](https://nl.kuujia.com/scimg/cas/18636-32-3x500.png)
18636-32-3 structure
Productnaam:Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl-
Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl-
- 3,7,8,10-tetramethylbenzo[g]pteridine-2,4-dione
- 3,6,7,9-Tetramethylisoalloxazine
- 3,7,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione
- 3-Methyllumiflavin
- 3-Methyllumiflavine
- Isoalloxazine, 3,7,8,10-tetramethyl-
- Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,8,10-tetramethyl-
- 3,7,8,10-Tetramethyl-2,3,4,10-tetrahydropyrimido[4,5-b]quinoxaline-2,4-dione
- Benzo(g)pteridine-2,4(3H,10H)-dione, 3,7,8,10-tetramethyl-
- DSUJCACXEBHAAS-UHFFFAOYSA-N
- 3-Methyl-lumiflavine
- 18636-32-3
- SCHEMBL14399199
- DTXSID60171881
-
- Inchi: InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3
- InChI-sleutel: DSUJCACXEBHAAS-UHFFFAOYSA-N
- LACHT: CC1C(C)=CC2=C(N(C3=NC(=O)N(C)C(=O)C3=N2)C)C=1
Berekende eigenschappen
- Exacte massa: 270.11182
- Monoisotopische massa: 270.111676
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 0
- Complexiteit: 539
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 65.3
- XLogP3: 1.4
Experimentele eigenschappen
- Dichtheid: 1.38
- Kookpunt: 440.7°Cat760mmHg
- Vlampunt: 220.3°C
- Brekindex: 1.69
- PSA: 65.34
Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl- Gerelateerde literatuur
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
18636-32-3 (Benzo[g]pteridine-2,4(3H,10H)-dione,3,7,8,10-tetramethyl-) Gerelateerde producten
- 1088-56-8(Lumiflavin)
- 2171710-37-3(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidopentanoic acid)
- 876477-17-7(2-2-(4-bromophenyl)ethyloxirane)
- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)
- 2680659-28-1(tert-butyl N-[2-(5-bromo-1,3-thiazol-2-yl)ethyl]carbamate)
- 1807298-65-2(Ethyl 2-cyano-5-formyl-4-(trifluoromethoxy)benzoate)
- 2229578-33-8(3-(4-bromo-3-methoxyphenyl)-2-methoxypropanoic acid)
- 2098022-08-1(1-(2,3-dihydro-1H-inden-1-yl)piperidin-4-amine dihydrochloride)
- 1356543-44-6(1-ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine)
- 1394119-52-8(4-(6-Bromo-1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine)
Aanbevolen leveranciers
Hebei Ganmiao New material Technology Co., LTD
Goudlid
CN Leverancier
Bulk

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk

Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
